![molecular formula C12H14N4O B1489215 (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2098032-03-0](/img/structure/B1489215.png)
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It has been shown to possess a broad range of biological activity .
Synthesis Analysis
The synthesis of this compound involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The synthetic routes began with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines .Molecular Structure Analysis
The structure of this compound was established on the basis of X-ray structural analysis . The 1H NMR and 13C NMR spectra provide detailed information about the structure .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine proceeded with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide detailed information about the structure .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cytotoxic Activity : Compounds with the 2-methylimidazo[1,2-a]pyridine structure have been synthesized and evaluated for their cytotoxic activity. For instance, quinolin-4-yl-substituted compounds exhibited selective cytotoxic activity and CDK inhibitor properties, suggesting their potential in designing new inhibitors for cancer treatment (Vilchis-Reyes et al., 2010).
Anticancer and Antimicrobial Agents : Novel biologically potent heterocyclic compounds, incorporating structures similar to the query molecule, have shown significant anticancer activity and in vitro antibacterial and antifungal activities. Molecular docking studies support their potential utilization in overcoming drug resistance (Katariya et al., 2021).
Antimicrobial and Anticancer Potential : Pyrazole derivatives with related structures have demonstrated higher anticancer activity compared to doxorubicin, and many synthesized compounds showed good to excellent antimicrobial activity, indicating their potential as therapeutic agents (Hafez et al., 2016).
Antimicrobial Activity of Pyridine Derivatives : New pyridine derivatives have been synthesized and displayed variable antimicrobial activity against various bacterial and fungal strains, highlighting the importance of structural modification in enhancing biological activity (Patel et al., 2011).
Extended Pi-Conjugated Systems for Optical Properties : Bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, as extended pi-conjugated systems, were synthesized, offering potential applications in materials science and optical studies (Shaabani et al., 2009).
Mechanism of Action
Target of Action
The primary targets of (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This interaction results in the blocking of these receptors, which in turn inhibits neurotransmission .
Biochemical Pathways
The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . By blocking GABA receptors, it disrupts this pathway, leading to changes in neural activity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of neurotransmission in the brain due to the blocking of GABA receptors . This results in various biological effects, including potential sedative and anxiolytic effects .
Future Directions
The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Further studies on the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus are also suggested .
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-11(12(17)15-6-9(13)7-15)16-5-3-2-4-10(16)14-8/h2-5,9H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPHOTDNEBFKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



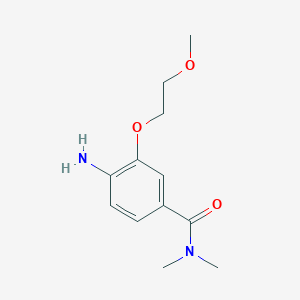

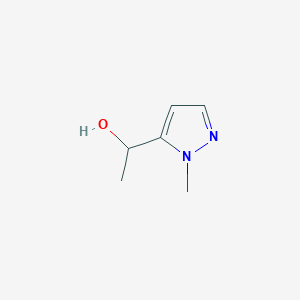
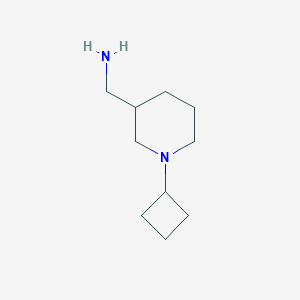

![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)
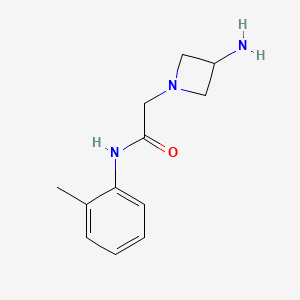

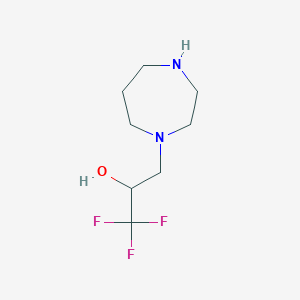
![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)


![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)